5-Chloro-6-methylbenzo[d]oxazol-2-amine
Description
Significance of Benzo[d]oxazole Core in Medicinal Chemistry and Chemical Biology
The benzo[d]oxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Its structural rigidity and planar nature, combined with its capacity for various intermolecular interactions, make it an ideal framework for the design of therapeutic agents. chemistryjournal.net
The significance of the benzo[d]oxazole core is underscored by its presence in numerous compounds with demonstrated biological activities, including but not limited to:
Antimicrobial Agents: Benzoxazole (B165842) derivatives have shown efficacy against a variety of bacterial and fungal pathogens. nih.govnih.gov
Anticancer Agents: Many compounds featuring the benzoxazole scaffold have been investigated for their potential in oncology. bohrium.com
Anti-inflammatory and Analgesic Properties: The benzoxazole nucleus is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs). chemistryjournal.net
Antiviral Activity: Certain benzoxazole derivatives have been explored for their ability to inhibit viral replication.
Enzyme Inhibition: The scaffold has been successfully employed in the design of inhibitors for various enzymes.
The versatility of the benzo[d]oxazole core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Overview of Substituted 2-Aminobenzoxazoles as Privileged Pharmacophores
Within the broader family of benzoxazoles, the 2-aminobenzoxazole (B146116) moiety stands out as a particularly important pharmacophore. acs.org The presence of an amino group at the 2-position provides a crucial site for hydrogen bonding and other interactions with biological macromolecules, such as enzymes and receptors. acs.org This has led to the development of a multitude of 2-aminobenzoxazole derivatives with a wide array of therapeutic applications.
Substituted 2-aminobenzoxazoles have been reported to exhibit a range of biological activities, as highlighted in the table below:
| Biological Activity | Reference |
| Enzyme Inhibition (e.g., proteases, kinases) | acs.org |
| Anthelmintic | nih.gov |
| Antifungal | nih.gov |
| Anticancer | bohrium.com |
The development of synthetic methodologies to access diverse 2-aminobenzoxazoles has been an active area of research, further cementing their status as privileged pharmacophores in drug discovery. nih.gov
Rationale for Academic Research on 5-Chloro-6-methylbenzo[d]oxazol-2-amine and Related Analogs
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the rationale for academic interest in this compound and its analogs can be inferred from established principles of medicinal chemistry. The substitution pattern of a chloro group at the 5-position and a methyl group at the 6-position is a strategic design choice aimed at modulating the compound's properties.
Role of the Chloro Group: The introduction of a halogen atom, such as chlorine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine is an electron-withdrawing group that can alter the electronic distribution within the aromatic system, potentially influencing binding affinities and metabolic stability. Furthermore, the lipophilicity introduced by the chlorine atom can affect the compound's ability to cross biological membranes.
Role of the Methyl Group: The methyl group, in contrast, is an electron-donating group. Its presence can influence the molecule's lipophilicity and steric properties. The strategic placement of a methyl group can also block sites of metabolism, thereby increasing the compound's in vivo half-life.
The combination of a chloro and a methyl group on the benzoxazole ring, as seen in this compound, represents a classic medicinal chemistry approach to systematically explore the structure-activity relationships (SAR) of the 2-aminobenzoxazole scaffold. The interplay of the electronic and steric effects of these substituents can lead to compounds with enhanced potency, selectivity, and improved drug-like properties. The synthesis and evaluation of such analogs are crucial steps in the process of lead optimization in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGAASCFAOZYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 6 Methylbenzo D Oxazol 2 Amine and Its Derivatives
Historical Development of 2-Aminobenzoxazole (B146116) Synthesis
The synthesis of 2-aminobenzoxazoles, a critical scaffold in medicinal chemistry and materials science, has evolved significantly over the years. acs.orgnih.govgoogle.com Early methods, while foundational, often relied on harsh conditions and hazardous reagents. acs.orgnih.gov
Cyclization Reactions of ortho-Aminophenols
The most conventional and widely published method for constructing the 2-aminobenzoxazole core involves the cyclization of ortho-aminophenols with a cyanating agent. acs.orgnih.gov This approach directly introduces the C2-amine functionality. The reaction is typically initiated by the nucleophilic attack of the amino group of the o-aminophenol onto the electrophilic cyanating agent. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed nitrile or a related intermediate, leading to the formation of the benzoxazole (B165842) ring. acs.org
A prominent, albeit hazardous, reagent used in this transformation is cyanogen (B1215507) bromide (BrCN). acs.orgnih.gov While effective, its high toxicity has driven the search for safer alternatives. nih.gov Another approach involves the reaction of o-aminophenols with isothiocyanates to form a thiourea (B124793) intermediate, which is then cyclized using toxic heavy metal oxides like HgO or PbO. rsc.org
More recently, safer electrophilic cyanating agents have been developed. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed in conjunction with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the cyclization of various o-aminophenols. acs.orgnih.govnih.gov The reaction proceeds by the Lewis acid activating the NCTS, making it more susceptible to nucleophilic attack by the aminophenol. acs.orgnih.gov
Table 1: Cyclization of Substituted o-Aminophenols with NCTS acs.orgnih.gov
| Entry | o-Aminophenol Derivative | Yield (%) |
|---|---|---|
| 1 | 4-Methyl-2-aminophenol | 56 |
| 2 | 4-Chloro-2-aminophenol | 58 |
| 3 | 4-Nitro-2-aminophenol | 52 |
| 4 | 5-Methyl-2-aminophenol | 55 |
Nucleophilic Substitution Approaches
An alternative historical strategy involves the nucleophilic displacement of a suitable leaving group from the 2-position of a pre-formed benzoxazole ring. rsc.org In this method, a 2-substituted benzoxazole, where the substituent can be a halogen, sulfur, thiomethyl, or phenoxide group, is treated with a primary or secondary amine. rsc.org The amino group displaces the leaving group to furnish the corresponding 2-aminobenzoxazole derivative. This method is particularly useful for synthesizing N-substituted 2-aminobenzoxazoles by varying the amine nucleophile. rsc.org
Challenges and Limitations of Traditional Methods
Traditional synthetic routes to 2-aminobenzoxazoles are often hampered by significant drawbacks. acs.orgnih.govrsc.org The most prominent issue is the reliance on highly toxic and hazardous reagents. rsc.org Cyanogen bromide (BrCN), a common cyanating agent, is extremely toxic, posing significant handling and safety risks. acs.orgnih.gov Similarly, the use of heavy metal oxides like mercury(II) oxide for cyclizing thiourea intermediates introduces toxic waste. rsc.orgrsc.org
Furthermore, many of these methods require harsh reaction conditions, such as high temperatures, the use of strong acids or bases, and prolonged reaction times, which can limit the functional group tolerance and lead to lower yields. acs.orgnih.govrsc.org Direct C-H amination of the benzoxazole core often necessitates transition metal catalysts, high temperatures, and co-oxidants, which adds to the cost and complexity of the synthesis and can lead to toxic metal contamination in the final product. acs.orgnih.gov These limitations have spurred the development of more efficient, safer, and environmentally benign synthetic protocols.
Contemporary and Green Synthetic Protocols for 2-Aminobenzoxazoles
In response to the limitations of classical methods, modern organic synthesis has focused on developing greener and more efficient pathways to 2-aminobenzoxazoles. These contemporary protocols emphasize operational simplicity, the use of non-toxic reagents, and mild reaction conditions. acs.orgnih.gov
Smiles Rearrangement Strategies
The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, has emerged as a powerful and elegant strategy for synthesizing N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This approach typically involves the reaction of a benzoxazole-2-thiol with an amine that is tethered to an activating group, such as a chloroacetyl moiety. acs.orgnih.gov
In a typical procedure, benzoxazole-2-thiol is first reacted with chloroacetyl chloride and an amine. acs.org This forms an S-alkylated intermediate which then undergoes an intramolecular Smiles rearrangement. acs.orgnih.gov The nitrogen atom of the amine attacks the C2 carbon of the benzoxazole ring, forming a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole. nih.gov This one-pot method is notable for its wide amine scope, short reaction times, and metal-free conditions. acs.orgnih.gov
Table 2: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement acs.org
| Entry | Amine | Yield (%) |
|---|---|---|
| 1 | Cyclohexylamine | 85 |
| 2 | Aniline | 75 |
| 3 | Benzylamine | 82 |
| 4 | Morpholine | 80 |
Transition-Metal-Free and Catalyst-Free Approaches
A significant thrust in modern synthetic chemistry is the avoidance of transition metals to create more sustainable and cost-effective processes. organic-chemistry.org Several transition-metal-free methods for the synthesis of 2-aminobenzoxazoles have been reported. acs.orgnih.gov
One such approach involves the direct amination of 2-mercaptobenzoxazoles on water under microwave irradiation. mdpi.com This catalyst-free method provides good yields in a short reaction time and uses an inexpensive starting material, with water as the solvent, highlighting its green credentials. mdpi.com
Another notable metal-free strategy is the oxidative C-H amination of benzoxazoles using catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) with an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). mdpi.com This system operates under mild conditions and efficiently produces the desired 2-aminobenzoxazoles. mdpi.com The mechanism is believed to involve the in situ iodination of the amine, which activates it for subsequent reaction with the benzoxazole core. mdpi.com These methods successfully overcome many of the drawbacks associated with traditional and metal-catalyzed systems.
Oxidative Cyclodesulfurization Methodologies
Oxidative cyclodesulfurization of o-phenolic thioureas stands out as a prominent method for the synthesis of 2-aminobenzoxazoles. This approach involves the formation of a thiourea intermediate from an o-aminophenol, followed by an intramolecular cyclization with concomitant removal of a sulfur atom, typically facilitated by an oxidizing agent. A range of reagents and conditions has been developed to promote this transformation efficiently and under mild conditions.
One such system employs a tetrabutylammonium iodide (TBAI)/H₂O₂ catalyst/reagent combination. This metal-free and base-free protocol operates at room temperature and does not require anhydrous or inert conditions, making it a convenient and operationally simple option. The method is also applicable to a one-pot synthesis directly from o-aminophenols and aryl isothiocyanates, affording excellent yields. acs.org Other oxidizing agents have also been successfully utilized, including inexpensive and readily available potassium periodate, which facilitates the intramolecular cyclization of in situ generated monothioureas. acs.org
Elemental sulfur in the presence of K₂CO₃ has been used as a reagent for oxidative cyclodesulfurization reactions. acs.org Furthermore, triphenylbismuth (B1683265) dichloride has been shown to promote the cyclodesulfurization of thioureas under mild conditions with short reaction times. acs.org More recently, visible-light-promoted cyclodesulfurization has emerged as a green and sustainable approach. researchgate.net Employing eosin (B541160) Y as an organophotoredox catalyst, this metal-free method utilizes air and visible light as the reagents to convert o-phenolic thioureas to 2-aminobenzoxazoles. researchgate.net Electrochemical synthesis offers another alternative, where 2-aminobenzoxazoles can be prepared from 2-aminophenols and isothiocyanates in a one-pot fashion using graphite (B72142) and platinum electrodes in the presence of potassium iodide. acs.org
Solid-Phase Synthesis Techniques
Solid-phase synthesis has been effectively applied to the generation of 2-aminobenzoxazole libraries, offering advantages in purification and high-throughput screening. acs.orgresearchgate.net One efficient methodology involves the use of a thioether linkage as a safety-catch linker. acs.org In this approach, a polymer-bound 2-mercaptobenzoxazole (B50546) resin is prepared by reacting Merrifield resin with 2-aminophenols and carbon disulfide. acs.org Oxidation of this resin followed by treatment with various amines yields the desired 2-aminobenzoxazole products. acs.org Further diversity can be introduced by functionalizing the resin prior to cleavage. acs.org
Another solid-phase strategy involves the cyclization of a resin-bound 2-hydroxyphenylthiourea (B72812). researchgate.net The 2-hydroxyphenylthiourea resin, which serves as a key intermediate, is generated by the addition of a 2-aminophenol (B121084) to an isothiocyanate-terminated resin. researchgate.net The cyclodesulfurization to form the polymer-bound 2-aminobenzo[d]oxazole can be achieved using various reagents, with mercury(II) oxide (HgO) in 1,4-dioxane at elevated temperatures being effective. researchgate.net Once the 2-aminobenzo[d]oxazole core is formed on the solid support, it can undergo further functionalization with electrophiles like alkyl halides and acid chlorides before being cleaved from the resin to yield the final products in good purity. researchgate.net
Specific Synthetic Pathways to 5-Chloro-6-methylbenzo[d]oxazol-2-amine
Precursor Selection and Reaction Conditions Optimization
The synthesis of this compound logically starts with the selection of an appropriately substituted o-aminophenol precursor. The key starting material for this target compound is 2-amino-4-chloro-5-methylphenol . This precursor contains the necessary chloro and methyl substituents at the correct positions on the benzene (B151609) ring.
The general synthetic strategies for 2-aminobenzoxazoles can be adapted for the synthesis of this compound. A common and direct method involves the reaction of the o-aminophenol precursor with cyanogen bromide (BrCN). chemicalbook.com However, due to the high toxicity of cyanogen bromide, alternative, less hazardous cyanating agents are often preferred.
Optimization of reaction conditions is crucial for achieving high yields and purity. For instance, in the oxidative cyclodesulfurization pathway, the choice of oxidizing agent, solvent, temperature, and reaction time will significantly impact the outcome. Metal-free conditions are often sought to avoid contamination of the final product. Similarly, in solid-phase synthesis, the choice of resin, linker, and cleavage conditions must be carefully optimized to ensure efficient synthesis and release of the target molecule.
Stereochemical Considerations in Synthesis
The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis from achiral precursors does not typically involve stereochemical considerations.
Stereochemistry becomes a relevant factor when the 2-amino group of the benzoxazole scaffold is derivatized with chiral reagents or moieties. For example, if the amino group is acylated with a chiral carboxylic acid or alkylated with a chiral alkyl halide, a new stereocenter may be created, leading to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the nature of the chiral auxiliary and the reaction conditions. In the context of drug discovery and development, where specific stereoisomers often exhibit different pharmacological activities, controlling the stereochemistry of these derivatives is of significant importance.
Derivatization Strategies of the this compound Scaffold
Functionalization at the Amino Nitrogen
The 2-amino group of the this compound scaffold is a key site for introducing structural diversity through various chemical transformations. The primary amino group can readily undergo N-acylation, N-alkylation, and N-sulfonylation reactions to generate a wide array of derivatives with potentially modulated biological activities.
N-Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For example, reaction with an acid chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acyl-2-aminobenzoxazole derivative. This functionalization is a common strategy to introduce a variety of substituents, including aliphatic, aromatic, and heterocyclic moieties.
N-Alkylation: Alkylation of the amino nitrogen can be achieved by reacting this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
N-Sulfonylation: The amino group can also be functionalized by reaction with sulfonyl chlorides in the presence of a base to form sulfonamides. nih.gov This introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity.
These derivatization strategies allow for a systematic exploration of the structure-activity relationships of the this compound scaffold, enabling the fine-tuning of its properties for various applications.
Aromatic Substitutions and Modifications on the Benzene Ring
The benzene ring of this compound is a key site for structural modifications that can significantly alter its chemical and biological properties. The reactivity of this ring towards aromatic substitution is influenced by the electronic effects of the existing substituents: the chloro group at position 5, the methyl group at position 6, and the fused 2-amino-oxazole moiety. While specific experimental studies on the aromatic substitution of this particular compound are not extensively documented in publicly available literature, the outcomes of such reactions can be predicted based on established principles of organic chemistry.
Potential aromatic substitution reactions on the benzene ring of this compound and its derivatives could include:
Halogenation: The introduction of additional halogen atoms (e.g., bromine or chlorine) onto the benzene ring can be achieved using appropriate halogenating agents, typically in the presence of a Lewis acid catalyst.
Nitration: The installation of a nitro group can be accomplished through treatment with a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds by introducing alkyl or acyl groups, respectively. However, the presence of the amino group in the oxazole (B20620) ring might interfere with the Lewis acid catalyst, often necessitating the use of a protecting group strategy.
The interplay of the activating and deactivating nature of the substituents will determine the feasibility and conditions required for these transformations.
Regioselectivity in Substitution Reactions
The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of this compound is dictated by the directing effects of the existing substituents. The available positions for substitution on the benzene ring are C-4 and C-7.
The directing effects of the substituents are as follows:
5-Chloro group: This is an ortho, para-director. However, since the para-position (C-2 of the oxazole ring is not part of the benzene ring's substitution pattern) is not a possibility for direct benzene ring substitution and one ortho-position (C-6) is already substituted, it directs towards the other ortho-position, C-4.
6-Methyl group: This is also an ortho, para-director. Its para-position is occupied by the fusion to the oxazole ring, so it directs towards its ortho-positions, C-5 (which is substituted) and C-7.
The following table summarizes the directing effects of the substituents on the benzene ring of this compound.
| Substituent | Position | Electronic Effect | Directing Effect |
| -Cl | 5 | Inductively withdrawing, Resonance donating (overall deactivating) | ortho, para |
| -CH₃ | 6 | Inductively donating, Hyperconjugation (activating) | ortho, para |
| Fused 2-amino-oxazole | 1, 2 | Resonance donating (activating) | ortho, para |
Molecular Mechanisms of Biological Action of 5 Chloro 6 Methylbenzo D Oxazol 2 Amine and Its Analogs in Vitro and Preclinical Studies
Enzyme Inhibition Studies
Derivatives of 5-Chloro-6-methylbenzo[d]oxazol-2-amine have been investigated for their inhibitory effects on a variety of enzymes crucial for the survival and proliferation of pathogens and cancer cells. These studies have revealed that strategic modifications to the benzoxazole (B165842) core can lead to potent and selective enzyme inhibitors.
DNA Gyrase Inhibition
Benzoxazole derivatives are recognized as a class of compounds that can target bacterial DNA topoisomerases, enzymes essential for DNA replication, transcription, and repair. researchgate.net DNA gyrase, a type II topoisomerase, is a particularly attractive target in bacteria due to its absence in higher eukaryotes. researchgate.net The antibacterial potential of benzoxazole derivatives has been linked to their ability to inhibit this enzyme. researchgate.net Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. researchgate.net While direct inhibitory data for this compound is not extensively documented, research on analogous structures provides insight into their potential mechanism. For instance, various 2-substituted benzoxazole derivatives have demonstrated significant antibacterial activity, which is theoretically linked to DNA gyrase inhibition. researchgate.net The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzoxazole ring are critical for potent inhibitory activity. nih.gov
Tyrosine Kinase Inhibition (e.g., FLT3-ITD, VEGFR-2)
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Benzoxazole derivatives have emerged as promising inhibitors of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3).
VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A number of studies have focused on designing benzoxazole derivatives as potent VEGFR-2 inhibitors. Notably, a study on new benzoxazole derivatives revealed that compounds with a 5-chloro substitution on the benzoxazole ring exhibited significant cytotoxic activity against cancer cell lines. nih.gov For example, one 5-chlorobenzo[d]oxazole derivative bearing a 2-methoxyphenyl moiety showed potent activity against MCF-7 and HepG2 cancer cell lines with IC50 values of 4.75 µM and 4.61 µM, respectively. nih.gov In another study, 5-methylbenzo[d]oxazole derivatives were generally found to be more active than the corresponding 5-chlorobenzo[d]oxazole derivatives. nih.gov Specifically, a 5-methylbenzo[d]oxazol-2-yl)acetohydrazide derivative demonstrated a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.gov
Internal tandem duplication (ITD) mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has driven the development of FLT3-ITD inhibitors. While specific data for this compound is limited, the broader class of heterocyclic compounds is under active investigation as FLT3 inhibitors.
| Compound Analogue | Target | Cell Line | IC50 (µM) |
|---|---|---|---|
| 5-chlorobenzo[d]oxazole derivative with 2-methoxyphenyl | VEGFR-2 (inferred) | MCF-7 | 4.75 |
| 5-chlorobenzo[d]oxazole derivative with 2-methoxyphenyl | VEGFR-2 (inferred) | HepG2 | 4.61 |
| 5-methylbenzo[d]oxazole derivative | VEGFR-2 | - | 0.09738 |
Other Enzyme Targets (e.g., Proteases, Chymase, Butyrylcholinesterase, Topoisomerase II, COX-2)
The therapeutic potential of benzoxazole derivatives extends beyond DNA gyrase and tyrosine kinases to a range of other enzymes.
Topoisomerase II: Similar to DNA gyrase, topoisomerase II is a vital enzyme for managing DNA topology. A study investigating 2,5-disubstituted-benzoxazole derivatives found that 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II, with an IC50 value of 22.3 µM. tandfonline.com This finding highlights the potential of 5-chloro substituted benzoxazoles as anticancer agents targeting topoisomerase II. tandfonline.comnih.gov
Butyrylcholinesterase (BChE): Cholinesterases are important targets in the management of neurodegenerative diseases like Alzheimer's. While specific data for the subject compound is unavailable, related benzoxazole derivatives have been evaluated for their BChE inhibitory activity.
Proteases and Chymase: Proteases are a broad class of enzymes involved in numerous physiological and pathological processes. Chymase, a chymotrypsin-like serine protease stored in the granules of mast cells, is implicated in cardiovascular and inflammatory diseases. frontiersin.org While the direct inhibition of proteases and chymase by this compound has not been extensively reported, the benzoxazole scaffold is being explored for the development of inhibitors for various proteases. researchgate.net
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Certain benzoxazole derivatives have been investigated as potential COX-2 inhibitors, suggesting another avenue for the therapeutic application of this chemical class. mdpi.com
| Compound Analogue | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 |
Inhibition of Melanin Biosynthesis and Tyrosinase Activity
Hyperpigmentation disorders are often linked to the overproduction of melanin. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a key target for skin-lightening agents. benthamscience.commdpi.com Research has shown that 2-phenylbenzo[d]oxazole derivatives, which are structurally related to the subject compound, can be potent tyrosinase inhibitors. nih.gov
A study exploring compounds with a 2-phenylbenzo[d]oxazole scaffold found that substitutions on the benzoxazole ring significantly influence tyrosinase inhibitory activity. nih.gov Specifically, a 6-chloro-2-(2,4-dihydroxyphenyl)benzoxazole derivative demonstrated potent mushroom tyrosinase inhibition with an IC50 value of 2.22 µM. nih.gov In the same study, a 6-methyl-2-(2,4-dihydroxyphenyl)benzoxazole analog was even more potent, with an IC50 of 0.51 µM. nih.gov These compounds also effectively reduced melanin production in B16F10 melanoma cells in a concentration-dependent manner, indicating their potential to inhibit melanogenesis in a cellular context. nih.gov
| Compound Analogue | IC50 (µM) for Mushroom Tyrosinase |
|---|---|
| 6-Chloro-2-(2,4-dihydroxyphenyl)benzoxazole | 2.22 |
| 6-Methyl-2-(2,4-dihydroxyphenyl)benzoxazole | 0.51 |
Interaction with Cellular Pathways and Molecular Targets
Beyond direct enzyme inhibition, this compound and its analogs can exert their biological effects by modulating complex cellular signaling pathways that govern cell fate.
Modulation of Cell Growth and Apoptosis Pathways (e.g., Akt/GSK-3β/NF-κB signaling)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a key factor in cancer development. Several studies have demonstrated that benzoxazole derivatives can induce apoptosis in cancer cells.
The Akt/NF-κB signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Molecular docking studies have indicated that benzoxazole derivatives can have strong binding affinities for Akt and nuclear factor kappa B (NF-κB) protein targets. researchgate.net In vitro experiments have supported these findings, showing that treatment of diffuse large B-cell lymphoma (DLBCL) cells with a benzoxazole derivative led to decreased expression of phosphorylated Akt (p-Akt) and phosphorylated NF-κB (p-NF-κB). researchgate.net
Furthermore, a benzoxazole derivative known as K313 was shown to induce apoptosis in human B-cell leukemia and lymphoma cells. nih.gov This was accompanied by the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The study also observed a decrease in the phosphorylation of p70S6K, a downstream effector of the mTOR pathway, which is often regulated by Akt signaling. nih.gov Another study on benzoxazole derivatives as VEGFR-2 inhibitors found that the lead compound induced apoptosis in HepG2 cells, as evidenced by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, along with a significant elevation in caspase-3 levels. nih.gov
Inhibition of DNA Synthesis or Replication
The inhibition of DNA synthesis and replication is a critical mechanism for the antimicrobial and anticancer activities of many therapeutic agents. For benzoxazole derivatives, a key molecular target is the bacterial enzyme DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. The inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Molecular docking studies on some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity can be linked to the inhibition of DNA gyrase nih.gov.
In the context of anticancer activity, related heterocyclic compounds have been shown to target human topoisomerases. For instance, certain metal complexes of a Schiff base derived from 5-chloro-2-aminophenol have demonstrated the ability to interact with DNA, potentially leading to the inhibition of DNA replication in cancer cells mdpi.com. While direct evidence for this compound is not available, the established activity of its structural analogs suggests that interference with DNA synthesis is a plausible mechanism of its biological action.
Preclinical Assessment of Biological Activities (Focus on in vitro mechanisms)
The antimicrobial potential of benzoxazole derivatives, particularly those with halogen substitutions, has been a subject of significant research. The proposed mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase, an enzyme not present in humans, making it a selective target nih.gov.
Studies on various 2-substituted benzoxazole derivatives have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, some novel synthesized benzoxazole derivatives have shown potent antibacterial activity, particularly against Escherichia coli nih.gov. The introduction of a chloro-substituent on the benzoxazole ring is often associated with enhanced antimicrobial properties.
While specific data for this compound is not available, the following table summarizes the antimicrobial activity of some related chloro-substituted benzoxazole analogs against various microbial strains.
| Compound/Analog | Microbial Strain | Activity/Observation | Reference |
| 2-substituted benzoxazole derivatives | Escherichia coli | Potent antibacterial activity at 25 µg/mL | nih.gov |
| 2-substituted benzoxazole derivatives | Staphylococcus aureus | Moderate antibacterial activity | nih.gov |
| 2-substituted benzoxazole derivatives | Pseudomonas aeruginosa | Moderate antibacterial activity | nih.gov |
| 2-substituted benzoxazole derivatives | Streptococcus pyogenes | Moderate antibacterial activity | nih.gov |
| 2-substituted benzoxazole derivatives | Candida albicans | Moderate antifungal activity | nih.gov |
| 2-substituted benzoxazole derivatives | Aspergillus clavatus | Moderate antifungal activity | nih.gov |
This table presents data for analogs of this compound to illustrate the general antimicrobial potential of this class of compounds.
Benzoxazole derivatives have emerged as a promising class of compounds with significant anticancer activity. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
One of the key mechanisms is the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. Some 2-arylbenzoxazole derivatives have been shown to be potent inhibitors of human topoisomerase II mdpi.com. Furthermore, metal complexes of related compounds have demonstrated the ability to induce mitochondrial apoptosis, block the cell cycle, and cause DNA damage in lung cancer cell lines mdpi.com.
The following table summarizes the in vitro anticancer activity of some chloro-substituted benzoxazole analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50/Activity | Reference |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat T-cell lymphoma | Dose-dependent inhibition of cell viability | nih.gov |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | HL-60RG human leukemia | Dose-dependent inhibition of cell viability | nih.gov |
| Cu(II) complex with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol | A549 lung cancer | Significantly greater cytotoxicity than cisplatin | mdpi.com |
This table presents data for analogs of this compound to illustrate the general anticancer potential of this class of compounds.
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazole derivatives have been investigated for their anti-inflammatory properties, with several studies highlighting their potential to modulate inflammatory pathways. One of the proposed mechanisms involves the inhibition of myeloid differentiation protein 2 (MD2), a key adaptor protein for sensing lipopolysaccharides (LPS) and initiating an inflammatory response via Toll-like receptor 4 (TLR4). Certain benzoxazolone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by targeting MD2 nih.gov.
Another important pathway in inflammation is the production of prostaglandins, which is mediated by cyclooxygenase (COX) enzymes. Some 2-aryl-5-benzoxazolealkanoic acid derivatives have demonstrated notable anti-inflammatory activity, suggesting a potential interaction with the COX pathway nih.gov. The following table summarizes the in vitro anti-inflammatory effects of some benzoxazole analogs.
| Compound/Analog | Molecular Target/Pathway | Effect | Reference |
| Benzoxazolone derivatives | Myeloid differentiation protein 2 (MD2) | Inhibition of IL-6 production | nih.gov |
| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Not specified (likely COX pathway) | Notable anti-inflammatory activity | nih.gov |
| 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Not specified (likely COX pathway) | Notable anti-inflammatory activity | nih.gov |
This table presents data for analogs of this compound to illustrate the general anti-inflammatory potential of this class of compounds.
While direct evidence for the neuroprotective effects of this compound is not available, the broader class of benzoxazole and related heterocyclic compounds has been explored for its potential in neurodegenerative diseases. The mechanisms underlying these potential effects are still under investigation but may involve the modulation of neurotransmitter systems and the protection of neurons from excitotoxicity and oxidative stress.
For example, studies on related benzimidazole structures have shown that they can act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is a promising target for the treatment of traumatic brain injury. While this is a different heterocyclic core, it highlights the potential for these types of structures to interact with neurological targets. Further research is needed to determine if this compound or its close analogs possess similar neuroprotective properties.
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The pursuit of green and efficient synthetic methods for obtaining 2-aminobenzoxazoles, including 5-Chloro-6-methylbenzo[d]oxazol-2-amine, is a significant area of contemporary research. Traditional methods for the synthesis of 2-aminobenzoxazoles have often relied on harsh reagents and conditions, such as the highly toxic cyanogen (B1215507) bromide. nih.gov Modern approaches, however, are increasingly focused on atom economy, the use of non-toxic reagents, and milder reaction conditions.
One promising green approach involves the use of reusable ionic liquids as catalysts. For instance, a facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using 1-butylpyridinium iodide as a recyclable catalyst. mdpi.com This method proceeds at room temperature and provides good to excellent yields of the desired 2-aminobenzoxazoles. mdpi.com Another sustainable strategy employs ammonium chloride as a catalyst for the condensation of 2-aminophenols with various acids in ethanol, offering a simple, economically viable, and environmentally friendly pathway to benzoxazole (B165842) derivatives. jetir.org
Furthermore, the use of environmentally benign catalysts such as fly ash, a waste by-product from coal combustion, has been explored for the synthesis of 2-aryl benzoxazoles. nih.gov These greener synthetic strategies not only improve the efficiency and sustainability of producing compounds like this compound but also align with the growing demand for environmentally responsible chemical manufacturing. nih.govmdpi.com
| Synthetic Method | Catalyst/Reagent | Key Advantages | Reference |
|---|---|---|---|
| Direct Oxidative Amination | 1-butylpyridinium iodide (ionic liquid) | Reusable catalyst, mild reaction conditions (room temperature), high yields. | mdpi.com |
| Condensation | Ammonium chloride | Economically viable, environmentally friendly, simple experimental technique. | jetir.org |
| Cyclization | Fly ash (green catalyst) | Utilization of industrial waste, environmentally benign. | nih.gov |
| Smiles Rearrangement | Chloroacetyl chloride | Utilizes non-toxic and inexpensive starting materials. | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
The benzoxazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds with activities ranging from antimicrobial to anticancer. nih.govglobalresearchonline.net For this compound and its derivatives, a key area of future research lies in the identification of novel biological targets and the elucidation of their mechanisms of action.
Benzoxazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net For example, some 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target. nih.gov The structural similarity of benzoxazoles to naturally occurring nucleic bases like adenine and guanine may facilitate their interaction with biological macromolecules.
Future research will likely focus on screening this compound and its analogs against a wider range of biological targets, including various enzymes, receptors, and protein-protein interactions implicated in different diseases. A deeper understanding of how the chloro and methyl substituents on the benzoxazole ring influence target binding and biological activity will be crucial for uncovering new therapeutic applications.
| Biological Activity | Potential Target/Mechanism | Compound Class | Reference |
|---|---|---|---|
| Antibacterial | Inhibition of DNA gyrase | 2-substituted benzoxazole derivatives | nih.gov |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria | Synthetic benzoxazole derivatives | nih.gov |
| Anticancer | Cytotoxic effects on various cancer cell lines | Benzoxazole derivatives | nih.gov |
| Antifungal | Activity against pathogenic fungi like Candida albicans | 3-(2-benzoxazol-5-yl)alanine derivatives | nih.gov |
Rational Design of Derivatives with Enhanced Selectivity and Potency (Based on SAR and Computational Insights)
The rational design of novel derivatives of this compound with improved potency and selectivity is a promising avenue for drug discovery. This approach relies heavily on understanding the structure-activity relationships (SAR) and employing computational tools to guide the design process.
SAR studies on benzoxazole derivatives have revealed that the nature and position of substituents on the benzoxazole core and at the 2-position significantly influence their biological activity. For instance, in a series of 2-methylbenzo[d]oxazole derivatives evaluated as monoamine oxidase (MAO) inhibitors, specific substitutions led to potent and selective inhibition of MAO-A or MAO-B. researchgate.net The presence of electron-withdrawing groups has also been shown to enhance the activity of some oxazole (B20620) derivatives. researchgate.net
Computational methods such as molecular docking are instrumental in predicting the binding modes of these compounds to their biological targets, thereby providing insights for the design of more potent inhibitors. By combining SAR data with computational modeling, researchers can strategically modify the structure of this compound to optimize its interactions with a specific target, leading to the development of derivatives with enhanced therapeutic potential.
Application of this compound in Chemical Biology Probes
The inherent fluorescent properties of the benzoxazole scaffold make it an attractive candidate for the development of chemical biology probes. periodikos.com.brperiodikos.com.br These probes are valuable tools for visualizing and studying biological processes in living systems. Benzoxazole and its derivatives have shown promise as fluorescent DNA probes, exhibiting enhanced fluorescence emission upon binding to DNA. periodikos.com.brperiodikos.com.br
The development of fluorescent probes based on the this compound framework could open up new avenues for its application in cellular imaging and diagnostics. The photophysical properties of benzoxazole derivatives, such as their potential for large Stokes shifts and high quantum yields, are highly desirable for fluorescence-based applications. nih.govresearchgate.net
Future research in this area will likely involve the synthesis and characterization of derivatives of this compound that are optimized for use as fluorescent probes. This may include modifications to enhance their cell permeability, target specificity, and photostability, thereby enabling their use in a wide range of bioimaging experiments.
| Probe Type | Scaffold | Key Features | Reference |
|---|---|---|---|
| Fluorescent DNA Probe | Benzoxazole/Naphthoxazole | Enhanced fluorescence upon DNA binding, potential for intercalation. | periodikos.com.brperiodikos.com.br |
| Cellular Imaging Probe | 2,1,3-Benzothiadiazole (BTD) | Large Stokes shifts, high quantum yields, high stability. | nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools hold immense potential for the development of novel derivatives of this compound. stanford.edugithub.ioinfontd.org AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. nih.govresearchgate.net
Machine learning models, such as deep neural networks and support vector machines, can be trained to predict the bioactivity of small molecules based on their structural features. stanford.eduresearchgate.net These models can be used to virtually screen large libraries of potential derivatives of this compound, prioritizing those with the highest predicted potency and desired pharmacological profiles. nih.govcrimsonpublishers.com
Furthermore, generative AI models can be employed for the de novo design of novel molecules with specific desired properties. crimsonpublishers.com By leveraging these advanced computational approaches, researchers can accelerate the design-make-test-analyze cycle of drug discovery, leading to the more rapid identification and optimization of promising drug candidates based on the this compound scaffold. nih.gov
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 5-Chloro-6-methylbenzo[d]oxazol-2-amine, and how is purity ensured? A: Common routes involve coupling substituted anilines with thiourea derivatives or cyclization of precursors under acidic/basic conditions. For example, water-mediated syntheses (e.g., coupling 4-methyl-m-toluidine derivatives) yield the benzoxazole core, followed by chlorination. Purification typically employs silica gel column chromatography with gradients like hexane/ethyl acetate (3:1) to isolate solid precipitates . Purity is validated via melting point analysis (135–138°C), IR (key peaks: 2927 cm⁻¹ for C-H stretch, 1643 cm⁻¹ for C=N), and HRMS (e.g., [M+H]+ observed at 253.1329 vs. calculated 253.1335) .
Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound? A: Key methods include:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and methyl/amine groups.
- IR Spectroscopy : Confirms C=N (1643 cm⁻¹) and NH stretches (broad ~3300 cm⁻¹).
- HRMS (ESI-TOF) : Validates molecular weight (e.g., deviation <1 ppm) .
- X-ray crystallography (if applicable): Resolves substituent positions in the benzoxazole ring .
Advanced Synthesis: Catalytic Optimization
Q: How can reaction yields be improved using catalytic systems? A: Zinc acetate [(CH₃COO)₂Zn] in DMF under nitrogen enhances cyclization efficiency, as shown in probe synthesis (69% yield). Solvent choice (e.g., ethylene glycol for hydrazine reactions) and temperature control (reflux vs. room temperature) also impact yields . Kinetic studies via TLC monitoring and catalyst screening (e.g., triethylamine for cycloadditions) are recommended for optimization .
Computational Evaluation of Biological Activity
Q: What computational strategies predict this compound’s potential as a kinase inhibitor? A: Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) assess binding to targets like PI3Kα. For example, binding energies (e.g., −30.828 kcal/mol for INK 128 analogues) correlate with inhibitory activity. Energy minimization with PyRx (UFF force field) and hydrogen bond analysis (PyMOL) refine pose predictions . Validate results against experimental IC₅₀ values from kinase assays .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies between computational predictions and experimental bioactivity data? A: Follow these steps:
Validate force fields : Compare UFF vs. CHARMM parameters in docking.
Check protonation states : Amine groups may ionize in physiological pH, altering binding.
Assay conditions : Confirm buffer compatibility (e.g., DMSO solubility ≤0.1%).
Structural analogs : Test derivatives (e.g., 6-nitro or 5-fluoro substituents) to refine SAR .
Analytical Purity Assessment
Q: Which methods ensure analytical purity for pharmacological studies? A: Combine:
- HPLC/UV (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., unreacted aniline).
- Reference standards : Compare retention times with certified materials (e.g., EP impurity standards) .
- Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .
Structure-Activity Relationship (SAR) Studies
Q: How are SAR studies designed for benzoxazole derivatives in drug discovery? A: Focus on:
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 5 or 6 to enhance binding.
- Bioisosteric replacement : Replace benzoxazole with thiadiazole (e.g., ) to modulate solubility.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
Stability and Degradation Profiling
Q: What protocols assess the compound’s stability under storage or physiological conditions? A: Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
